Linsitinib-d3
CAS No.:
Cat. No.: VC0209186
Molecular Formula: C₂₆H₂₀D₃N₅O
Molecular Weight: 424.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₀D₃N₅O |
|---|---|
| Molecular Weight | 424.51 |
Introduction
Safety Handling: Linsitinib-d3 is classified as a skin irritant (Category 2) and serious eye irritant (Category 2A) under WHMIS standards. Recommended precautions include wearing protective gloves, eye/face protection, and thorough handwashing after handling .
Biological Activity
Data on linsitinib’s efficacy in preclinical models provide indirect insights into Linsitinib-d3’s potential:
In Vitro Anti-Proliferative Effects
Linsitinib demonstrated dose-dependent inhibition of proliferation in IGF-1R-overexpressing cell lines:
| Cell Line | Concentration (ng/mL) | Proliferation Inhibition (%) | Apoptosis Induction (Caspase-3/7 Activity) |
|---|---|---|---|
| IGF-1R | 31,612.5 | -78% (P=0.0031) | +6.24 (P=0.0158) |
| IGF-1R | 63,225 | -73% (P=0.0073) | +6.68 (P=0.0005) |
| TSH-R | 31,612.5 | -75% (P=0.0059) | +5.53 (P=0.0048) |
| TSH-R | 63,225 | -73% (P=0.0108) | +5.75 (P=0.0020) |
Data from linsitinib studies in IGF-1R and TSH-R-expressing cells .
Thyroid Eye Disease (TED) Model
Linsitinib reduced orbital inflammation and immune infiltration in murine TED models:
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T-cell infiltration: Decreased CD3+ cell presence in orbital tissues.
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MRI findings: Significant reduction in orbital inflammation in late-stage disease .
Pharmacokinetics and Pharmacodynamics
Phase I Clinical Data (Linsitinib)
While no direct trials on Linsitinib-d3 exist, linsitinib’s pharmacokinetics in combination with erlotinib provide a baseline:
| Parameter | Linsitinib (450 mg + Erlotinib 150 mg) | Linsitinib (400 mg + Erlotinib 100 mg) |
|---|---|---|
| Cmax (μM) | Not reported | Not reported |
| Tmax (h) | 2–4 (intermittent dosing) | 2–4 (continuous dosing) |
| AUC (μM·h) | Dose-proportional | Dose-proportional |
| CL/F (L/h) | 50–70 (estimated) | 50–70 (estimated) |
Key Observations:
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Pharmacodynamic markers: IGF-1 elevation and reduced IGF1R/INSR phosphorylation confirmed pathway inhibition .
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Dose-limiting toxicities: QTc prolongation, liver dysfunction, and hyperglycemia occurred at higher doses .
| Event | Frequency | Severity |
|---|---|---|
| Drug eruption | 84% | Grade 1–2 |
| Diarrhea | 73% | Grade 1–2 |
| Fatigue | 68% | Grade 1–2 |
| Nausea | 58% | Grade 1–2 |
Data from linsitinib + erlotinib phase I trial .
Research Challenges and Future Directions
Limitations
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Deuterium-specific data: No studies directly evaluate Linsitinib-d3’s pharmacokinetic or pharmacodynamic differences from linsitinib.
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Clinical translation: Linsitinib’s phase III trials (e.g., NCT00924989) focused on non-deuterated forms in adrenocortical carcinoma and lung cancer .
Opportunities
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